N'-[(E)-1-(2-chlorophenyl)ethylidene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-1-(2-chlorophenyl)ethylidene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide (CAS Number: 1037719-50-8) is a chemical compound with the following molecular formula:
C24H19ClN4O
. It falls within the class of pyrazole derivatives and exhibits interesting properties due to its unique structure.Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the condensation of 1-(2-chlorophenyl)ethanone with hydrazine hydrate to form the corresponding hydrazide. Subsequent cyclization with 1-naphthyl hydrazine yields the desired product.
Reaction Conditions::Step 1: Condensation of 1-(2-chlorophenyl)ethanone with hydrazine hydrate.
Step 2: Cyclization with 1-naphthyl hydrazine.
Industrial Production:: While industrial-scale production methods are not widely documented, researchers and early discovery scientists can access this compound through suppliers like Sigma-Aldrich .
Chemical Reactions Analysis
Reactions::
Oxidation: Undergoes oxidation reactions.
Reduction: Can be reduced under appropriate conditions.
Substitution: Exhibits reactivity in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products:: The major products depend on the specific reaction conditions. For example, oxidation may yield an oxo-pyrazole derivative, while reduction could lead to a hydrazine-substituted compound.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for designing novel pyrazole-based molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications (yet to be fully explored).
Industry: As a precursor for functional materials.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While N’-[(E)-1-(2-chlorophenyl)ethylidene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, similar compounds include:
Properties
Molecular Formula |
C22H17ClN4O |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H17ClN4O/c1-14(16-9-4-5-12-19(16)23)24-27-22(28)21-13-20(25-26-21)18-11-6-8-15-7-2-3-10-17(15)18/h2-13H,1H3,(H,25,26)(H,27,28)/b24-14+ |
InChI Key |
AVINOKJXPAOPNC-ZVHZXABRSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)/C4=CC=CC=C4Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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